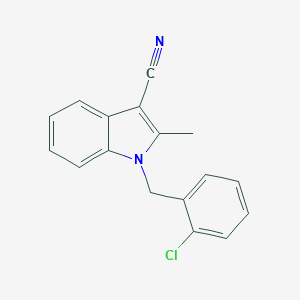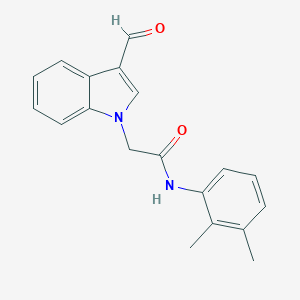![molecular formula C23H19FN2O2 B297805 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also inhibits the activity of certain enzymes involved in inflammation and fungal and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to downregulate the expression of various genes involved in cancer cell proliferation and survival. It also inhibits the activity of certain enzymes involved in inflammation, fungal and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory, antifungal, and antiviral activities. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and challenging.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal and viral infections. Another direction is to explore its mechanism of action and identify the molecular targets involved in its biological activities. Additionally, further studies can be conducted to optimize its synthesis method and improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a multi-step process that involves the condensation of 4-fluoroaniline with 4-(prop-2-en-1-yloxy)benzaldehyde to form the intermediate Schiff base. The Schiff base is then cyclized with anthranilic acid in the presence of acetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, antifungal, and antiviral activities.
Eigenschaften
Molekularformel |
C23H19FN2O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h2-14,22,25H,1,15H2 |
InChI-Schlüssel |
ZFTACNVVQVJEFE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
